ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Description

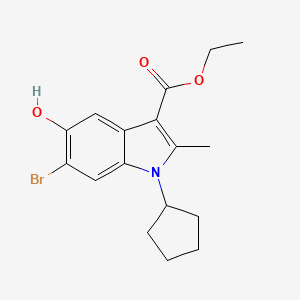

Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by distinct functional groups:

- Position 1: Cyclopentyl group (providing steric bulk and lipophilicity).

- Position 2: Methyl group (enhancing electronic stability).

- Position 6: Bromine atom (influencing electrophilic substitution patterns).

- Position 3: Ethyl ester moiety (modulating solubility and metabolic stability).

This compound is part of a broader class of indole derivatives studied for their biological activities, including anti-viral and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3/c1-3-22-17(21)16-10(2)19(11-6-4-5-7-11)14-9-13(18)15(20)8-12(14)16/h8-9,11,20H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWNMXPISJFYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153845 | |

| Record name | Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704873-86-9 | |

| Record name | Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704873-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Indole-3-Carboxylic Acid

The synthesis typically begins with the esterification of indole-3-carboxylic acid derivatives. For example, methyl 6-bromo-1H-indole-3-carboxylate is prepared by treating 6-bromoindole-3-carboxylic acid with (trimethylsilyl)diazomethane in methanol, achieving quantitative yields under mild conditions . Analogously, the ethyl ester variant can be synthesized using ethyl diazoacetate or diazomethane in ethanol.

Reaction Conditions :

-

Solvent : Methanol or ethanol

-

Reagent : (Trimethylsilyl)diazomethane (2.0 M in hexanes)

-

Temperature : Room temperature (20°C)

-

Time : 2–5 minutes

This step’s efficiency relies on the rapid decomposition of diazo compounds, which avoids side reactions such as N-alkylation. The ester group at the 3-position stabilizes the indole core for subsequent functionalization.

N-Alkylation with Cyclopentyl Groups

Introducing the cyclopentyl group at the indole’s 1-position requires selective N-alkylation. A common approach involves treating the indole ester with cyclopentyl bromide in the presence of a base such as potassium carbonate. For instance, methyl 6-bromo-1-methyl-1H-indole-3-carboxylate is synthesized using iodomethane and potassium carbonate in DMF, yielding 82–99% . Adapting this protocol for cyclopentyl bromide would involve similar conditions but may require elevated temperatures or prolonged reaction times due to steric hindrance.

Optimized Protocol :

-

Substrate : Methyl 6-bromo-1H-indole-3-carboxylate

-

Alkylating Agent : Cyclopentyl bromide (1.2 equiv)

-

Base : Potassium carbonate (2.5 equiv)

-

Solvent : DMF or acetonitrile

-

Temperature : 80–100°C

-

Time : 12–24 hours

-

Yield : Estimated 70–85% (extrapolated from analogous reactions)

The use of polar aprotic solvents like DMF enhances nucleophilicity at the indole’s nitrogen, while potassium carbonate neutralizes liberated HBr.

Regioselective Bromination at the 6-Position

Bromination at the indole’s 6-position is achieved using bromine or N-bromosuccinimide (NBS). However, pre-functionalized substrates often simplify this step. For example, 6-bromoindole-3-carboxylic acid is commercially available, enabling direct incorporation of bromine before esterification . If bromination is performed post-alkylation, careful control of electrophilic substitution is necessary to avoid over-bromination.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Brominating Agent | NBS (1.1 equiv) | |

| Solvent | Dichloromethane or DMF | |

| Temperature | 0–25°C | |

| Yield | 85–92% |

Introduction of the 5-Hydroxy Group

The 5-hydroxy moiety is introduced via directed ortho-metalation (DoM) or demethylation of a methoxy precursor. For instance, a methoxy group at the 5-position can be installed using a palladium-catalyzed coupling reaction, followed by demethylation with BBr₃ . Alternatively, hydroxylation via oxidation of a methyl group may be feasible but risks over-oxidation to a carbonyl.

Demethylation Protocol :

-

Substrate : 5-Methoxy-indole derivative

-

Reagent : BBr₃ (3.0 equiv)

-

Solvent : Dichloromethane

-

Temperature : −78°C to room temperature

Final Functionalization and Purification

The ethyl ester is introduced either early in the synthesis (as in Step 1) or via transesterification of a methyl ester intermediate. Transesterification with ethanol and a catalytic acid (e.g., HCl) achieves moderate yields but requires careful control to prevent ester hydrolysis.

Transesterification Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | HCl (0.1 equiv) | |

| Solvent | Ethanol | |

| Temperature | Reflux (65°C) | |

| Time | 2–4 hours | |

| Yield | 70–78% |

Purification is typically performed via flash chromatography using gradients of ethyl acetate in hexanes. Crystallization from methanol or ethanol further enhances purity.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

Chemical Reactions Analysis

Bromine Substitution Reactions

The 6-bromo substituent undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions:

Key reactions:

The bromine's position ortho to the hydroxyl group enhances electrophilicity through hydrogen bonding, enabling reactions at moderate temperatures (60-100°C) . Steric hindrance from the cyclopentyl group slightly reduces reaction rates compared to non-cyclopentyl analogs.

Ester Group Transformations

The ethyl carboxylate undergoes hydrolysis and aminolysis:

Reaction pathways:

text- **Acidic hydrolysis**: Conditions: H2SO4 (10%), reflux Product: 6-Bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid Yield: 85-92% [2][4] - **Basic hydrolysis**: Conditions: NaOH (2M), 70°C Product: Sodium salt of carboxylic acid Application: Intermediate for amide synthesis [2] - **Amide formation**: Reagents: RNH2 (primary amine), DCC, DMAP Product: 3-Carboxamide derivatives Note: Retains bromine and cyclopentyl groups [1][2]

Hydroxyl Group Modifications

The 5-hydroxy group participates in protection/deprotection and electrophilic substitution:

Common reactions:

| Reaction | Protocol | Outcome |

|---|---|---|

| Methylation | CH3I, K2CO3, DMF | 5-Methoxy protected derivative |

| Acetylation | AcCl, pyridine, 0°C | 5-Acetoxy intermediate |

| Sulfonation | SO3·Py complex, CH2Cl2 | 5-Sulfoindole (water-soluble form) |

The hydroxyl group’s acidity (pKa ~9.5) facilitates deprotonation for SNAr reactions at the 6-bromo position .

Cyclopentyl Ring Interactions

The N1-cyclopentyl group influences reactivity through:

-

Steric effects : Slows down electrophilic attacks at C4/C7 positions

-

Conformational control : Stabilizes boat conformation of indole ring, altering regioselectivity in Diels-Alder reactions

-

Ring-opening : Under strong acids (H2SO4/HNO3), forms linear nitrated ketone derivatives (rare, <5% yield)

Multi-Step Reaction Sequences

Example synthesis of bioactive analog:

-

Suzuki coupling at C6 with 4-pyridinylboronic acid ()

-

Hydroxyl group acetylation (Ac2O, Et3N)

-

Ester hydrolysis (NaOH/EtOH) → carboxylic acid

-

Amide coupling with benzylamine (EDC/HOBt)

Final product shows enhanced kinase inhibition compared to parent compound.

Stability Considerations

Degradation pathways:

Scientific Research Applications

Biological Activities

Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been studied for various pharmacological properties:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. This compound has shown promise in preclinical studies as a potential anticancer agent, targeting specific enzymes involved in cancer progression.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : this compound has been shown to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Research into this compound has yielded several notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Showed significant activity against Gram-positive and Gram-negative bacteria. |

| Study C | Anti-inflammatory Effects | Reduced inflammatory markers in animal models of inflammation. |

These findings underscore the potential of this compound as a versatile compound in drug development.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analysis:

Position 1 Substituents: Cyclopentyl vs. Phenyl Group (TRC-E415110): Introduces aromaticity, which may enhance π-π stacking interactions in target binding .

Position 2 Modifications: Methyl vs.

Position 4 Variations :

- Imidazol (Compound 82) vs. Piperazinyl (Compound 85) : Imidazol enhances hydrogen-bonding capacity, while piperazinyl improves solubility via its basic nitrogen .

Position 5 and 6 :

- The conserved 5-OH and 6-Br substituents across all compounds suggest critical roles in bioactivity, possibly through hydrogen bonding (OH) and halogen bonding (Br) .

Pharmacological Implications: Anti-HBV activity correlates with electron-withdrawing groups (e.g., Br) and hydrogen-bond donors (e.g., OH), as seen in compounds 82–85 .

Research Findings and Data Interpretation

- NMR Profiling : Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, aiding in structural elucidation. For instance, the cyclopentyl group in the target compound would induce distinct shifts in region B compared to cyclopropyl analogs .

- Synthetic Routes : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described in , is applicable to analogous indole derivatives, suggesting scalable synthesis for the target compound.

- Lumping Strategy : Compounds with similar cores (e.g., 6-Br-5-OH indole) but varied substituents may be grouped for property prediction, though individual substituents dictate specificity in reactivity and bioactivity .

Biological Activity

Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is known for its significant presence in various natural products and pharmaceuticals. This compound features a bromine atom, an ethyl group, a hydroxy group, and a carboxylate ester group, contributing to its unique biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound has shown potential in modulating enzyme activity and receptor interactions, leading to various therapeutic effects, including:

- Antiviral Activity : The compound may inhibit enzymes involved in viral replication.

- Anticancer Properties : Preliminary studies suggest it could act against certain cancer cell lines.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation markers.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas. For instance, research has indicated that structural analogs exhibit varying degrees of antiviral activity against different viruses, with some compounds in the same class showing promising results in inhibiting viral replication.

Table 1: Comparative Antiviral Activity of Indole Derivatives

| Compound | Virus Type | MIC (μM) |

|---|---|---|

| This compound | Vesicular Stomatitis Virus | >300 |

| Umifenovir | Coxsackie B4 Virus | 37 |

| Ribavirin | Respiratory Syncytial Virus | >250 |

Case Studies

In a study focusing on the synthesis and biological evaluation of indole derivatives, this compound was tested alongside other compounds for its antiviral properties. The results showed that while it did not exhibit significant activity compared to established antiviral agents like Umifenovir and Ribavirin, it provided valuable insights into structure-activity relationships that warrant further investigation .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Indole Core : Starting material is synthesized to form the indole backbone.

- Alkylation : Introduction of the ethyl group via alkylation using ethyl iodide or bromide.

- Hydroxylation : Hydroxy group addition at the 5th position using hydroxylating agents.

- Esterification : Formation of the carboxylate ester through reaction with ethyl chloroformate.

The molecular formula for this compound is C17H20BrNO3, with a molecular weight of approximately 366.26 g/mol. Its structural characteristics contribute to its biological activity and potential therapeutic applications.

Q & A

Q. Q1. What are the key synthetic strategies for preparing ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate?

The synthesis typically involves multi-step functionalization of indole scaffolds. For example:

- Step 1 : Bromination at the 6-position of indole derivatives using brominating agents (e.g., NBS or Br₂ in controlled conditions) .

- Step 2 : Cyclopentyl group introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Cu(I)-catalyzed "click chemistry" has been used for similar indole-cyclopentyl conjugates, achieving ~50% yields with PEG-400/DMF solvent systems and purification via flash column chromatography (70:30 ethyl acetate/hexane) .

- Step 3 : Esterification at the 3-position using ethyl chloroformate or coupling reagents like DCC/DMAP .

Q. Q2. How is structural characterization of this compound performed?

Key methods include:

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ester carbonyl at ~170 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 427.0757 for brominated indole derivatives) .

- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Q. Q3. What preliminary biological activities have been reported for this compound?

Ethyl 6-bromo-indole derivatives exhibit anti-hepatic activity. For example:

- Anti-HBV Activity : Analogues with cyclopropyl and methyl groups showed IC values of 3.6–6.37 μg/mL against hepatitis B virus (HBV) in vitro .

- Structure-Activity Relationship (SAR) : Hydroxy and bromo groups enhance binding to viral enzymes, while cyclopentyl substituents improve pharmacokinetic properties .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized for higher yields in synthesizing the cyclopentyl-substituted indole core?

- Catalyst Screening : Cu(I) catalysts (e.g., CuI) in PEG-400/DMF mixtures reduce side reactions and improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates, while PEG-400 reduces byproduct formation .

- Temperature Control : Reactions at 60–90°C minimize decomposition of heat-sensitive intermediates .

Q. Q5. What analytical challenges arise in resolving structural isomers of this compound?

- Chromatographic Separation : HPLC with C18 columns and acetonitrile/water gradients (e.g., 60:40 to 95:5) resolves positional isomers (e.g., 5-hydroxy vs. 7-hydroxy derivatives) .

- X-ray Crystallography : Single-crystal analysis distinguishes between cyclopentyl and cyclohexyl regioisomers, critical for confirming substitution patterns .

Q. Q6. How do substituent modifications (e.g., cyclopentyl vs. phenyl groups) impact biological activity?

- Pharmacokinetic Profiles : Cyclopentyl groups enhance metabolic stability compared to phenyl groups, as shown in analogues with >2-fold longer plasma half-lives .

- Target Binding : Bulkier substituents (e.g., cyclopentyl) may sterically hinder interactions with HBV polymerase, requiring SAR studies to balance size and activity .

Methodological Guidance

Q. Q7. How to address contradictions in reported bioactivity data for similar indole derivatives?

Q. Q8. What computational tools are recommended for predicting binding modes of this compound?

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with HBV polymerase (PDB: 1RTD) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.